3-(2-Isopropoxyphenyl)azetidine
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Overview
Description
3-(2-Isopropoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2-Isopropoxyphenyl)azetidine, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the intermediates.
Another method involves the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy has been applied to the synthesis of functionalized azetidines, including this compound.
Industrial Production Methods
Industrial production methods for azetidines often involve polymerization techniques. Azetidines can be polymerized through anionic and cationic ring-opening polymerization, which allows for the production of polyamines with various structures . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized azetidines, while reduction can produce reduced azetidine derivatives .
Scientific Research Applications
3-(2-Isopropoxyphenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-(2-Isopropoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological and chemical targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-(2-Isopropoxyphenyl)azetidine is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Compared to aziridines, it is more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, it has higher ring strain, leading to different chemical behavior and applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO/c1-9(2)14-12-6-4-3-5-11(12)10-7-13-8-10/h3-6,9-10,13H,7-8H2,1-2H3 |
InChI Key |
FWALOSCEPJKLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
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